molecular formula C15H11F3N2O2 B400445 N'-(2,2,2-trifluoroacetyl)-[1,1'-biphenyl]-4-carbohydrazide

N'-(2,2,2-trifluoroacetyl)-[1,1'-biphenyl]-4-carbohydrazide

Katalognummer: B400445
Molekulargewicht: 308.25g/mol
InChI-Schlüssel: VXUBQDCEWBGDFQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N’-(2,2,2-trifluoroacetyl)biphenyl-4-carbohydrazide is a chemical compound with the molecular formula C15H11F3N2O2 and a molecular weight of 308.25 g/mol This compound is characterized by the presence of a trifluoroacetyl group attached to a biphenyl structure, which is further linked to a carbohydrazide moiety

Eigenschaften

Molekularformel

C15H11F3N2O2

Molekulargewicht

308.25g/mol

IUPAC-Name

4-phenyl-N'-(2,2,2-trifluoroacetyl)benzohydrazide

InChI

InChI=1S/C15H11F3N2O2/c16-15(17,18)14(22)20-19-13(21)12-8-6-11(7-9-12)10-4-2-1-3-5-10/h1-9H,(H,19,21)(H,20,22)

InChI-Schlüssel

VXUBQDCEWBGDFQ-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)NNC(=O)C(F)(F)F

Kanonische SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)NNC(=O)C(F)(F)F

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N’-(2,2,2-trifluoroacetyl)biphenyl-4-carbohydrazide typically involves the reaction of 2,2,2-trifluoroacetyl chloride with biphenyl-4-carbohydrazide under controlled conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent any unwanted side reactions. The reaction mixture is often stirred at low temperatures to ensure the complete formation of the desired product.

Industrial Production Methods

Industrial production of N’-(2,2,2-trifluoroacetyl)biphenyl-4-carbohydrazide follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized to maximize yield and purity. The final product is typically purified using techniques such as recrystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

N’-(2,2,2-trifluoroacetyl)biphenyl-4-carbohydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The trifluoroacetyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, alcohols).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce reduced derivatives of the compound. Substitution reactions result in the formation of new compounds with different functional groups replacing the trifluoroacetyl group.

Wissenschaftliche Forschungsanwendungen

N’-(2,2,2-trifluoroacetyl)biphenyl-4-carbohydrazide has several scientific research applications, including:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Wirkmechanismus

The mechanism of action of N’-(2,2,2-trifluoroacetyl)biphenyl-4-carbohydrazide involves its interaction with specific molecular targets and pathways. The trifluoroacetyl group is known to enhance the compound’s reactivity and binding affinity to target molecules. This interaction can lead to the inhibition or activation of specific enzymes or receptors, resulting in the desired biological or chemical effects.

Vergleich Mit ähnlichen Verbindungen

N’-(2,2,2-trifluoroacetyl)biphenyl-4-carbohydrazide can be compared with other similar compounds, such as:

    2-(Trifluoroacetyl)biphenyl: This compound lacks the carbohydrazide moiety, making it less versatile in terms of chemical reactivity and applications.

    Biphenyl-4-carbohydrazide: This compound does not contain the trifluoroacetyl group, which reduces its reactivity and potential biological activities.

The presence of both the trifluoroacetyl and carbohydrazide groups in N’-(2,2,2-trifluoroacetyl)biphenyl-4-carbohydrazide makes it unique and enhances its chemical and biological properties.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.